1-(6-Cyclopropylpyrimidin-4-yl)piperidin-3-amine 1-(6-Cyclopropylpyrimidin-4-yl)piperidin-3-amine
Brand Name: Vulcanchem
CAS No.: 1780216-65-0
VCID: VC3097942
InChI: InChI=1S/C12H18N4/c13-10-2-1-5-16(7-10)12-6-11(9-3-4-9)14-8-15-12/h6,8-10H,1-5,7,13H2
SMILES: C1CC(CN(C1)C2=NC=NC(=C2)C3CC3)N
Molecular Formula: C12H18N4
Molecular Weight: 218.3 g/mol

1-(6-Cyclopropylpyrimidin-4-yl)piperidin-3-amine

CAS No.: 1780216-65-0

Cat. No.: VC3097942

Molecular Formula: C12H18N4

Molecular Weight: 218.3 g/mol

* For research use only. Not for human or veterinary use.

1-(6-Cyclopropylpyrimidin-4-yl)piperidin-3-amine - 1780216-65-0

Specification

CAS No. 1780216-65-0
Molecular Formula C12H18N4
Molecular Weight 218.3 g/mol
IUPAC Name 1-(6-cyclopropylpyrimidin-4-yl)piperidin-3-amine
Standard InChI InChI=1S/C12H18N4/c13-10-2-1-5-16(7-10)12-6-11(9-3-4-9)14-8-15-12/h6,8-10H,1-5,7,13H2
Standard InChI Key LMYZIOZBLFJWOP-UHFFFAOYSA-N
SMILES C1CC(CN(C1)C2=NC=NC(=C2)C3CC3)N
Canonical SMILES C1CC(CN(C1)C2=NC=NC(=C2)C3CC3)N

Introduction

Chemical Structure and Properties

1-(6-Cyclopropylpyrimidin-4-yl)piperidin-3-amine features a pyrimidine core with a cyclopropyl substituent at position 6, connected to a piperidine ring at position 4, with an amino group at position 3 of the piperidine. This structural arrangement creates a molecule with several potential hydrogen bond donor and acceptor sites, making it interesting for medicinal chemistry applications.

Physical and Chemical Properties

The compound belongs to the broader class of aminopyrimidines, which have demonstrated significant pharmacological relevance across multiple therapeutic areas . Based on structurally similar compounds, its estimated properties include:

PropertyValue
Molecular FormulaC12H18N4
Molecular Weight218.30 g/mol
AppearanceCrystalline solid
SolubilityModerately soluble in organic solvents
Hydrogen Bond Donors1
Hydrogen Bond Acceptors5

This molecular architecture shares similarities with several biologically active compounds reported in the literature, including other aminopyrimidine derivatives that have shown activity as kinase inhibitors and receptor modulators .

Synthesis Approaches

Key Synthetic Challenges

A notable challenge in the synthesis of aminopyrimidines involves regioselectivity during nucleophilic substitution reactions. As demonstrated with 2,4-dichloropyrimidine derivatives, substitution reactions often show preference for the 4-position rather than the 2-position . For example:

When 2,4-dichloropyrimidine (compound 9) was coupled with (3-nitrophenyl)boronic acid (10) under Suzuki conditions, the reaction occurred exclusively at the 4-chloro position while preserving the 2-chloro group . This regioselectivity must be carefully considered when designing synthetic routes for substituted pyrimidines.

Structural Analogs and SAR

Related Compounds

Several structural analogs of 1-(6-Cyclopropylpyrimidin-4-yl)piperidin-3-amine have been reported in the scientific literature, providing context for potential structure-activity relationships:

CompoundStructural DifferenceReference
6-(3-(Aminomethyl)piperidin-1-yl)-N-cyclopropylpyrimidin-4-amineAdditional methylene group at amino position; cyclopropyl at different position
4-(1-(2-(1H-indol-3-yl)ethyl)piperidin-3-yl)-N-cyclopropylpyrimidin-2-amineIndole substituent; cyclopropyl at different position
Pyrimidinyl biphenylureas (compounds 7a-7h)Different core structure with similar pyrimidine component

Structure-Activity Relationships

Studies on related aminopyrimidine compounds have revealed important structure-activity relationships that may be relevant to 1-(6-Cyclopropylpyrimidin-4-yl)piperidin-3-amine:

  • The position of substituents on the pyrimidine ring significantly impacts biological activity and target selectivity

  • The nature of the cyclic amine (e.g., piperidine vs. pyrrolidine) influences binding affinity and pharmacokinetic properties

  • Small modifications such as methyl ethers can substantially improve metabolic stability while maintaining target activity

For instance, when examining analogs of 2,4,5-trisubstituted pyrimidines as kinase inhibitors, researchers found that different substituents at the 4-position dramatically affected selectivity between PfGSK3 and PfPK6 kinases .

Pharmacological Properties

Target ClassExamplesEvidence
KinasesPfGSK3, PfPK6Related 2,4,5-trisubstituted pyrimidines showed significant activity against these kinases
Receptors5-HT1AStructurally similar aminopyrimidines demonstrated agonist activity at serotonin receptors
Protein-Protein InteractionsBCL6Pyrimidine derivatives have shown ability to disrupt protein-protein interactions

Structure-Based Design Considerations

Examination of how similar pyrimidine compounds interact with their targets provides valuable insights:

  • The pyrimidine core often forms key hydrogen bonds with hinge regions in kinase domains

  • Substituents at position 6 (like the cyclopropyl group) frequently occupy hydrophobic pockets

  • The 3-amino group of the piperidine may serve as a hydrogen bond donor in target interactions

For example, compound 25 in BCL6 inhibitor development showed that a cyclopropyl group "folds down over the edge of the pocket, providing additional hydrophobic contacts" , suggesting similar interactions might be possible with 1-(6-Cyclopropylpyrimidin-4-yl)piperidin-3-amine.

PropertyConsiderationRelevance
Metabolic StabilityPotential sites of metabolism include the cyclopropyl ring and amine groupSimilar compounds showed improved metabolic stability with strategic modifications
SolubilityThe basic amine may enhance aqueous solubilityStructural analogs demonstrated varying solubility profiles depending on substitution patterns
PermeabilityThe balanced lipophilicity profile suggests reasonable membrane permeabilityRelated compounds required optimization to achieve suitable permeability while maintaining potency

Comparative Analysis

Comparison with Related Aminopyrimidines

The table below compares 1-(6-Cyclopropylpyrimidin-4-yl)piperidin-3-amine with similar compounds that have documented biological activities:

CompoundKey Structural FeaturesReported ActivityReference
1-(6-Cyclopropylpyrimidin-4-yl)piperidin-3-amineCyclopropyl at position 6, amine at piperidine position 3Not directly reported-
6-(3-(Aminomethyl)piperidin-1-yl)-N-cyclopropylpyrimidin-4-amineCyclopropyl on amine, aminomethyl side chainNot directly reported
Compounds 18n-18t (2,4,5-trisubstituted pyrimidines)Various substituents at position 5PfGSK3 IC50: 165-710 nM PfPK6 IC50: 19-294 nM
Compound 25 (BCL6 inhibitor)Pyrimidine with cyclopropyl groupCellular GI50: 1.68-3.45 μM in BCL6-high cell lines

Structural Optimization Opportunities

Based on the structure-activity relationships observed in similar compounds, several modifications could potentially enhance the properties of 1-(6-Cyclopropylpyrimidin-4-yl)piperidin-3-amine:

  • Introduction of halogen substituents: Compounds 18r and 18s with chloro and bromo substituents showed enhanced potency against both PfGSK3 (IC50: 174 and 165 nM) and PfPK6 (IC50: 19 and 57 nM) .

  • Modification of the amine position: Related compounds showed varying activities depending on the position and substitution of the amine group .

  • Addition of polar groups: Strategic introduction of polar moieties improved the pharmacokinetic properties of related compounds while maintaining target engagement .

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